(Rac)-PF-184

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

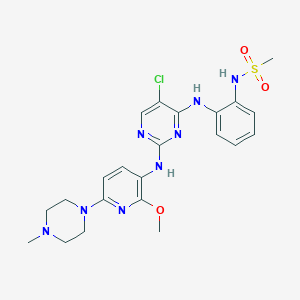

N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGQFDSHCXICPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-PF-184: A Deep Dive into its Mechanism of Action in the NF-κB Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of a multitude of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer. A key regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ (also known as IKK-2) being a primary therapeutic target for the development of anti-inflammatory agents. This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-PF-184, a potent and selective inhibitor of IKKβ, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that potently and selectively targets the IKKβ subunit. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of IKKβ, thereby preventing the phosphorylation of its downstream substrate, IκBα.[1] This inhibition effectively halts the canonical NF-κB signaling cascade.

In the unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory IκB proteins. Upon stimulation by various pro-inflammatory signals, such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), the IKK complex becomes activated. Activated IKKβ then phosphorylates IκBα at specific serine residues, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound, by directly inhibiting IKKβ, prevents the initial phosphorylation of IκBα. This maintains the IκBα-NF-κB complex in the cytoplasm, thus blocking the entire downstream signaling cascade and the subsequent expression of inflammatory genes.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description | Reference |

| IKKβ IC50 | 37 nM | The half-maximal inhibitory concentration against recombinant human IKKβ. | [2][3][4] |

| Selectivity | >85 kinases | This compound demonstrates high selectivity for IKKβ when screened against a panel of over 85 other kinases. | |

| Binding Kinetics | Slow off-rate | Exhibits a slow dissociation rate from IKK-2, contributing to its sustained inhibitory activity. |

| Cellular Activity | IC50 Range | Cell Types | Stimulus | Reference |

| Inhibition of IKK-2-dependent inflammatory products | 8 nM - 343 nM | PBMCs, neutrophils, airway epithelial cells, airway endothelial cells | LPS | |

| Inhibition of IL-1β-induced TNF-α production | Concentration-dependent | PBMCs | IL-1β |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

IKKβ Kinase Assay (In Vitro)

This protocol is a generalized representation for determining the in vitro potency of this compound against IKKβ.

Materials:

-

Recombinant human IKKβ

-

IκBα-derived peptide substrate (e.g., biotinylated)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, ³³P-ATP)

-

Microplate reader (luminescence or radioactivity)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute recombinant IKKβ and the IκBα peptide substrate to their final working concentrations in kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add the diluted IKKβ to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.

-

Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate.

-

For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

-

For Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³³P-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NF-κB Reporter Gene Assay

This assay measures the ability of this compound to inhibit NF-κB-mediated gene transcription in a cellular context.

Materials:

-

A cell line stably transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP).

-

Cell culture medium and supplements.

-

This compound.

-

A pro-inflammatory stimulus (e.g., TNF-α or IL-1β).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified pre-incubation period (e.g., 1 hour).

-

Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include an unstimulated control group.

-

Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol. For a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Plot the percentage of inhibition of stimulus-induced reporter activity against the logarithm of the this compound concentration to determine the cellular IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ that effectively blocks the canonical NF-κB signaling pathway. Its mechanism of action, centered on the competitive inhibition of ATP binding to IKKβ, has been robustly demonstrated through in vitro kinase assays and cellular functional assays. The compound's high selectivity and slow off-rate kinetics from its target make it a valuable research tool for investigating the role of the NF-κB pathway in various physiological and pathological processes. Furthermore, the detailed understanding of its mechanism of action provides a strong foundation for its potential therapeutic application in the treatment of inflammatory diseases. This technical guide provides the core information necessary for researchers and drug development professionals to understand and utilize this compound in their studies of NF-κB-mediated inflammation.

References

- 1. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. PF 184 | IκB Kinase | Tocris Bioscience [tocris.com]

(Rac)-PF-184: A Selective IKK-2 Inhibitor for Research and Drug Development

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-PF-184 is a potent and selective small-molecule inhibitor of IκB kinase 2 (IKK-2), also known as IKKβ.[1][2] IKK-2 is a critical serine-threonine kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. By inhibiting IKK-2, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, thereby downregulating the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its evaluation, and the signaling pathway it modulates.

Data Presentation

This compound has been characterized as a highly potent and selective inhibitor of IKK-2. The following tables summarize the available quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value |

| Full Chemical Name | 8-[[(5-Chloro-2-(3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl)-4-pyridinyl)carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide |

| Molecular Formula | C₃₂H₃₂ClFN₆O₄ |

| Molecular Weight | 619.09 g/mol |

| CAS Number | 1187460-81-6 |

Table 2: In Vitro Potency of this compound

| Target | IC₅₀ (nM) |

| IKK-2 (IKKβ) | 37 |

Table 3: Kinase Selectivity of this compound

While it is widely reported that this compound demonstrates high selectivity over a panel of 85 other kinases, the specific quantitative data (e.g., IC₅₀ or percent inhibition at a given concentration) for these off-target kinases are not publicly available in the primary literature or its supplementary materials. This high selectivity is a key attribute, minimizing the potential for off-target effects and making it a valuable tool for specifically probing the function of IKK-2.

Signaling Pathway

The canonical NF-κB signaling pathway is a primary target of this compound. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Caption: Canonical NF-κB signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

IKK-2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against IKK-2.

Caption: Workflow for an in vitro IKK-2 kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant human IKK-2 enzyme and the substrate (e.g., IKKtide peptide) in the kinase buffer.

-

Prepare ATP solution, including a radiolabeled tracer such as γ-³²P-ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer, the serially diluted this compound or DMSO (vehicle control), and the IKK-2 enzyme.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution, such as phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular TNF-α Production Assay

This protocol outlines a cell-based assay to measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Methodology:

-

Cell Culture and Treatment:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) in appropriate culture medium.

-

Seed the cells in a 96-well plate at a suitable density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce TNF-α production.

-

Incubate the cells for a specified period (e.g., 4-24 hours).

-

-

TNF-α Measurement:

-

Centrifuge the plate to pellet the cells and collect the culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo LPS-Induced Pulmonary Neutrophilia Model in Rats

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of this compound in a rat model of airway inflammation.

Methodology:

-

Animal Model and Dosing:

-

Use male Sprague-Dawley rats.

-

Administer this compound or vehicle via the desired route (e.g., intratracheal, oral).

-

After a specified pre-treatment time, induce airway inflammation by intratracheal or intranasal administration of LPS.

-

-

Bronchoalveolar Lavage (BAL):

-

At a defined time point after LPS challenge (e.g., 4-6 hours), euthanize the rats.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.

-

-

Analysis of BAL Fluid:

-

Determine the total cell count in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.

-

Measure the concentration of inflammatory mediators (e.g., TNF-α, cytokines, chemokines) in the cell-free BAL fluid using ELISA.

-

-

Data Analysis:

-

Compare the number of neutrophils and the levels of inflammatory mediators in the BAL fluid of this compound-treated animals to the vehicle-treated, LPS-challenged group.

-

Calculate the percentage of inhibition of neutrophil infiltration and cytokine production.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKK-2. Its ability to specifically target a key node in the pro-inflammatory NF-κB signaling pathway makes it an invaluable tool for researchers investigating the roles of IKK-2 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for the in vitro and in vivo evaluation of this compound and other potential IKK-2 inhibitors. Further elucidation of its activity against a broad panel of kinases would provide an even more complete understanding of its selectivity profile and further solidify its utility in drug discovery and development.

References

(Rac)-PF-184 effects on cytokine production

An In-depth Technical Guide on the Effects of JZL184 on Cytokine Production

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of JZL184, a selective inhibitor of monoacylglycerol lipase (MAGL), on cytokine production. JZL184 modulates inflammatory responses by altering endocannabinoid signaling, primarily through the elevation of 2-arachidonoylglycerol (2-AG). This document consolidates quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting neuroinflammatory and peripheral inflammatory disorders.

Introduction

JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. By inhibiting MAGL, JZL184 elevates the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of the endocannabinoid system has been shown to have significant anti-inflammatory effects, largely mediated by the suppression of pro-inflammatory cytokine production. This guide summarizes the key findings related to JZL184's impact on cytokine expression and provides detailed methodologies for replicating and expanding upon this research.

Quantitative Data on Cytokine Modulation by JZL184

The following tables summarize the quantitative effects of JZL184 on cytokine production in various experimental models.

Table 1: Effects of JZL184 on Cytokine mRNA Expression in Rat Frontal Cortex Following LPS Challenge [1][2]

| Cytokine | Treatment Group | Fold Change vs. Control | Statistical Significance (p-value) |

| IL-1β | LPS | 23-fold increase | < 0.001 |

| JZL184 + LPS | Significantly attenuated increase | < 0.001 | |

| IL-6 | LPS | 21-fold increase | < 0.001 |

| JZL184 + LPS | Significantly attenuated increase | = 0.050 | |

| TNF-α | LPS | 3.5-fold increase | < 0.01 |

| JZL184 + LPS | Significantly attenuated increase | < 0.001 | |

| IL-10 | LPS | 17-fold increase | < 0.001 |

| JZL184 + LPS | Significantly attenuated increase | = 0.002 |

Table 2: Effects of JZL184 on Plasma Cytokine Levels in Rats Following LPS Challenge [1][2]

| Cytokine | Treatment Group | Effect |

| TNF-α | JZL184 + LPS | Attenuated LPS-induced increase |

| IL-10 | JZL184 + LPS | Attenuated LPS-induced increase |

| IL-1β | JZL184 + LPS | No significant alteration |

| IL-6 | JZL184 + LPS | No significant alteration |

Table 3: Effects of JZL184 on IL-1β mRNA Expression in a Neuroinflammation Model

| Model System | Treatment | Fold Change in IL-1β mRNA |

| Rat Hippocampal Cultures | HIV-1 gp120 | 2.0 ± 0.2-fold increase |

| JZL184 + HIV-1 gp120 | Blocked the increase |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of JZL184 and a typical experimental workflow for studying its effects.

Experimental Protocols

In Vivo Lipopolysaccharide (LPS) Challenge in Rats

This protocol describes the induction of systemic inflammation in rats to study the effects of JZL184 on cytokine production.

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

JZL184 Administration: JZL184 is dissolved in a vehicle solution (e.g., 18:1:1 saline:ethanol:cremophor). A dose of 10 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.

-

LPS Administration: Lipopolysaccharide (from E. coli, serotype 055:B5) is dissolved in sterile saline. A dose of 0.5 mg/kg is administered via i.p. injection.

-

Sample Collection: Two hours after LPS administration, animals are euthanized.

-

Blood: Whole blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation at 1,000 x g for 10 minutes and stored at -80°C.

-

Brain Tissue: The frontal cortex is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA extraction.

-

Quantification of Cytokine mRNA by qRT-PCR

-

RNA Extraction: Total RNA is isolated from the frontal cortex tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. Reactions are typically run in a 20 µL volume containing cDNA, forward and reverse primers for the target cytokine (e.g., IL-1β, IL-6, TNF-α, IL-10), and a SYBR Green or TaqMan master mix. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.

-

Example Primer Sequences (Rat):

-

TNF-α: Forward: 5'-GTCGTAGCAAACCACCAAGC-3', Reverse: 5'-GACCCTCACACTCAGATCATCTT-3'

-

IL-1β: Forward: 5'-CACCTCTCAAGCAGAGCACAG-3', Reverse: 5'-GGGTTCCATGGTGAAGTCAAC-3'

-

IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-GGAACTCCAGAAGACCAGAGC-3'

-

-

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.

Measurement of Plasma Cytokines by ELISA

-

Procedure: Plasma levels of TNF-α and IL-10 are quantified using commercially available rat-specific ELISA kits. The assay is performed according to the manufacturer's protocol.

-

General Steps:

-

A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

-

Standards and plasma samples are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution is added, and the color development is stopped with a stop solution.

-

The optical density is measured at 450 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated using the recombinant cytokine standards, and the concentration of the cytokine in the plasma samples is determined by interpolating from the standard curve.

Conclusion

JZL184 demonstrates significant anti-inflammatory properties by attenuating the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Its mechanism of action, centered on the inhibition of MAGL and subsequent enhancement of 2-AG signaling, presents a promising therapeutic avenue for a range of inflammatory conditions. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the immunomodulatory effects of JZL184 and similar compounds.

References

- 1. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of IKK-2 with (Rac)-PF-184: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Inhibitor of nuclear factor kappa-B (NF-κB) Kinase 2 (IKK-2), also known as IKKβ, is a critical serine/threonine kinase that serves as a central node in the canonical NF-κB signaling pathway. This pathway is a master regulator of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. Consequently, IKK-2 has emerged as a high-priority target for therapeutic intervention. This technical guide details the use of (Rac)-PF-184, a potent and selective small-molecule inhibitor, as a tool to investigate the function of IKK-2. We provide a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to IKK-2 and this compound

IKK-2 is a catalytic subunit of the IKK complex, which also includes IKK-1 (IKKα) and the regulatory subunit NEMO (IKKγ)[1]. In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger a signaling cascade that leads to the activation of the IKK complex[1][2]. Activated IKK-2 phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization sequence on the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound is a potent, ATP-competitive small-molecule inhibitor of IKK-2. The "(Rac)" designation in its name indicates that it is a racemic mixture. It exhibits high selectivity for IKK-2 over other kinases and demonstrates robust anti-inflammatory activity in both cellular and in vivo models. A key characteristic of PF-184 is its slow dissociation kinetics from IKK-2, which results in a prolonged duration of target inhibition. These properties make this compound an invaluable chemical probe for elucidating the precise roles of IKK-2 in health and disease.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic properties of this compound have been characterized across a range of assays. The data is summarized in the tables below.

Table 1: In Vitro Biochemical Potency of this compound

| Parameter | Target | Value | Notes |

| IC₅₀ | Human IKK-2 | 37 nM | In vitro kinase assay. |

| Binding Affinity (Kᵢ) | Human IKK-2 | ~6 nM* | ATP-competitive inhibition. *Value for the closely related analog PHA-408. |

| Dissociation Half-Life (t½) | Human IKK-2 | 6.7 hours | Indicates slow, tight-binding inhibition. |

| Selectivity | IKK-1, IKKi, >85 other kinases | >100-fold | Highly selective for IKK-2. |

Table 2: Cellular Activity of this compound

| Assay | Cell Type / Stimulus | IC₅₀ / Potency |

| Inhibition of Inflammatory Mediators | Human PBMCs, neutrophils, airway cells | 8 nM - 343 nM |

| Inhibition of TNF-α Production | Human PBMCs / IL-1β | 163 nM (relative potency) |

| Inhibition of p65 Nuclear Translocation | Rat Alveolar Macrophages / LPS | Effective inhibition observed. |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound (Rat Model)

| Parameter | Model / Route | Value |

| Efficacy (EC₅₀) | LPS-induced Neutrophil Infiltration / Intratracheal | 1 mg/mL |

| Oral Bioavailability (F) | Oral (p.o.) | 5% (low) |

| Clearance | Intravenous (i.v.) | 59 mL/min/kg (high) |

| Half-Life (t½) | Intravenous (i.v.) | 1 hour |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of this compound. The following diagrams were generated using Graphviz (DOT language) according to the specified design requirements.

Diagram 1: Canonical NF-κB Signaling Pathway and IKK-2 Inhibition

Diagram 2: Experimental Workflow for IKK-2 Inhibitor Characterization

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of IKK-2 function using this compound.

In Vitro IKK-2 Kinase Assay (Radiometric)

This protocol measures the direct inhibitory effect of this compound on the catalytic activity of recombinant IKK-2.

Materials:

-

Recombinant human IKK-2 (active).

-

GST-tagged IκBα (1-54) substrate.

-

This compound stock solution in DMSO.

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT.

-

ATP solution: 100 µM unlabeled ATP in water.

-

[γ-³²P]ATP (10 µCi/µL).

-

Stop Solution: 7.5 M Guanidine Hydrochloride.

-

Phosphocellulose filter paper.

-

Wash Buffer: 1% Phosphoric Acid.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further into Kinase Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

In a 96-well plate, add 5 µL of the diluted compound or vehicle.

-

Add 20 µL of a solution containing recombinant IKK-2 (e.g., 20 ng) and GST-IκBα substrate (e.g., 5 µg) in Kinase Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare the ATP reaction mix by combining unlabeled ATP and [γ-³²P]ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 25 µL of the ATP reaction mix to each well. The final volume is 50 µL.

-

Incubate the plate at 30°C for 30 minutes.

-

Terminate the reaction by spotting 25 µL from each well onto phosphocellulose filter paper.

-

Wash the filter paper three times for 5 minutes each in a bath of 1% Phosphoric Acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the filter paper and place it in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular p65 Nuclear Translocation Assay (Immunofluorescence)

This assay quantifies the inhibition of NF-κB activation by measuring the stimulus-induced translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

-

Adherent cells (e.g., A549, HeLa, or primary macrophages) cultured on 96-well imaging plates.

-

This compound stock solution in DMSO.

-

Stimulant: TNF-α (10 ng/mL) or LPS (1 µg/mL).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Anti-p65 (rabbit polyclonal).

-

Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Seed cells onto a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1 hour at 37°C.

-

Stimulate the cells by adding TNF-α or LPS to the media and incubate for 30 minutes at 37°C. Include an unstimulated control well.

-

Aspirate the media and wash the cells once with PBS.

-

Fix the cells by adding 100 µL of Fixation Buffer and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 100 µL of Permeabilization Buffer and incubating for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by adding 100 µL of Blocking Buffer and incubating for 1 hour.

-

Incubate cells with the primary anti-p65 antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate cells with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Acquire images of the DAPI (nucleus) and Alexa Fluor 488 (p65) channels for each well.

-

Use image analysis software to quantify the fluorescence intensity of p65 in the nuclear versus cytoplasmic compartments. Calculate the nuclear-to-cytoplasmic ratio or a similar metric to determine the extent of translocation and the inhibitory effect of this compound.

TNF-α Secretion Assay (ELISA)

This protocol measures the concentration of secreted TNF-α, a key pro-inflammatory cytokine downstream of IKK-2/NF-κB activation, in the supernatant of cultured cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

This compound stock solution in DMSO.

-

Stimulant: LPS (100 ng/mL) or IL-1β (10 ng/mL).

-

Human or mouse TNF-α ELISA kit.

-

Microplate reader.

Procedure:

-

Plate cells in a 96-well culture plate at an appropriate density.

-

Pre-treat the cells with a serial dilution of this compound (or DMSO vehicle) for 1 hour at 37°C.

-

Add the stimulant (LPS or IL-1β) to the wells and incubate for 4-6 hours at 37°C to allow for cytokine production and secretion.

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and collected supernatants to a plate pre-coated with a TNF-α capture antibody.

-

Incubating to allow TNF-α to bind.

-

Washing the plate.

-

Adding a biotinylated detection antibody.

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a colorimetric substrate (e.g., TMB) and incubating until color develops.

-

Adding a stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the recombinant TNF-α standards.

-

Calculate the concentration of TNF-α in each sample from the standard curve and determine the IC₅₀ of this compound for inhibiting TNF-α secretion.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKK-2. Its tight-binding properties and demonstrated activity in cellular and in vivo systems make it a superior research tool for probing the function of the canonical NF-κB pathway. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to investigate the role of IKK-2 in inflammatory processes and to validate IKK-2 as a therapeutic target in various disease models. Proper application of these methodologies will enable a deeper understanding of the intricate signaling networks governed by IKK-2.

References

Cellular targets of (Rac)-PF-184 downstream of IKK-2

An In-depth Technical Guide on the Cellular Targets Downstream of IKK-2

Topic: Cellular Targets Downstream of IKK-2 Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the cellular targets downstream of the IκB kinase 2 (IKK-2), a critical enzyme in cellular signaling. A point of clarification is necessary regarding the term "(Rac)-PF-184" as mentioned in the query. Scientific literature does not recognize a molecule by this name. It is likely a conflation of two distinct entities: "Rac," a family of small GTPase proteins involved in cell motility and other processes, and "PF-670462," a potent inhibitor of Casein Kinase 1δ/ε (CK1δ/ε). This guide will focus on the well-established signaling pathways downstream of IKK-2 and will also explore the scientific evidence for any potential crosstalk with Rac GTPase and Casein Kinase 1 signaling pathways.

IKK-2, also known as IKKβ, is a serine/threonine protein kinase that plays a central role in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is integral to the regulation of immune and inflammatory responses, cell survival, and proliferation.[1][4] Dysregulation of IKK-2 activity is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a significant target for therapeutic intervention.

Core Cellular Targets of IKK-2

The primary and most well-characterized downstream targets of IKK-2 are components of the canonical NF-κB pathway.

Inhibitor of κB (IκB) Proteins

The most direct and critical substrates of IKK-2 are the IκB proteins, with IκBα being the most prominent member. In unstimulated cells, IκB proteins bind to NF-κB dimers (typically a heterodimer of p50 and p65/RelA), sequestering them in the cytoplasm. Upon activation by various stimuli, such as proinflammatory cytokines (e.g., TNFα, IL-1), IKK-2 phosphorylates IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing their translocation to the nucleus where they activate the transcription of a wide array of target genes.

NF-κB1 (p105)

IKK-2 also phosphorylates the NF-κB1 precursor protein, p105. This phosphorylation leads to the processing of p105, which results in the generation of the mature p50 subunit of NF-κB. Additionally, this processing releases associated proteins, such as the kinase TPL2 (Tumor Progression Locus 2), which can then activate downstream signaling cascades like the MEK-MAPK pathway.

Other Non-Canonical Targets

While the IκB proteins are the canonical substrates, research has identified other proteins that can be directly phosphorylated by IKK-2, indicating a broader role for this kinase in cellular signaling.

-

TPL2 (Cot): As mentioned, IKK-2-mediated processing of p105 liberates TPL2. Furthermore, IKK-2 can directly phosphorylate TPL2, which is a key step in its activation and subsequent downstream signaling to JNK and ERK.

-

FOXO3a: IKK-2 has been shown to phosphorylate the transcription factor FOXO3a, leading to its cytoplasmic sequestration and proteasomal degradation. This provides a link between inflammatory signaling and the regulation of cell proliferation and survival.

-

TSC1: IKKβ can phosphorylate TSC1, a component of the tuberous sclerosis complex. This phosphorylation activates the mTOR pathway, which is involved in cell growth and angiogenesis.

-

CSN5/JAB1: There is evidence of crosstalk between the IKK complex and the COP9 signalosome (CSN). IKK2 can interact with and phosphorylate the CSN subunit Csn5/JAB1, and IKK2 activity influences the ubiquitination of Csn5/JAB1.

Quantitative Data on IKK-2 Activity and Inhibition

The following tables summarize quantitative data related to IKK-2 activity and the effects of its inhibition.

| Parameter | Value | Cell/System Context | Reference |

| IKK-2 Kinase Activity | |||

| IKKtide Substrate Conc. | 10 µM | In vitro kinase assay | |

| ATP Concentration | 10 µM | In vitro kinase assay | |

| Inhibitor Effects | |||

| ML120B (IKK-2 Inhibitor) | IC₅₀ not specified | Inhibition of NF-κB activity in murine arthritis | |

| Staurosporine (Broad Kinase Inhibitor) | IC₅₀ = 0.36 µM | In vitro IKK-2 kinase assay | |

| NF-κB Reporter Assay | |||

| TNF-α Induction | 20 ng/mL | HEK293 cells | |

| Pyr-41 (E1 Inhibitor) | 1, 5, 10, 25, 50 µM | NF-κB luciferase reporter assay | |

| PMA (PKC Activator) | 1.5 nM (approximates EC₈₀) | HEK293t cells |

Crosstalk with Rac and Casein Kinase 1 Signaling

IKK-2 and Rac GTPase Crosstalk

Direct, well-defined signaling from IKK-2 to Rac is not a prominent feature in the current understanding of these pathways. However, there is evidence of crosstalk. Both pathways are involved in cellular responses to inflammation and stress, and their activities can be interconnected. For instance, Rac GTPases can contribute to the activation of NF-κB through their role in generating reactive oxygen species (ROS), which can act as second messengers in NF-κB signaling.

IKK-2 and Casein Kinase 1 (CK1) Crosstalk

The relationship between IKK-2 and CK1 is not fully elucidated. While PF-670462 is an inhibitor of CK1δ/ε, its direct connection to the IKK-2 pathway is not established. However, some studies have shown interactions between Casein Kinase 2 (CK2), a different casein kinase family, and the NF-κB pathway. For example, CK2 can phosphorylate components of the IKK complex. There is also evidence of an interaction between the Nak1-Sog2 kinase complex (a member of the Ste20-like kinases) and Casein Kinase 2. Further research is needed to clarify any direct regulatory links between IKK-2 and CK1.

Mandatory Visualizations

Signaling Pathways

Caption: IKK-2 Downstream Signaling Pathways.

Experimental Workflows

Caption: Western Blot Workflow for Phosphorylated Proteins.

Caption: NF-κB Luciferase Reporter Assay Workflow.

Experimental Protocols

Western Blot for Phosphorylated IκBα (p-IκBα)

This protocol is adapted from standard procedures for detecting phosphorylated proteins.

a. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with stimuli (e.g., TNFα) for the appropriate time.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride).

-

Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method such as the BCA assay.

c. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

e. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize, the membrane can be stripped and re-probed with an antibody against total IκBα.

In Vitro IKK-2 Kinase Assay

This protocol is a generalized procedure for measuring the kinase activity of IKK-2.

a. Reagents and Setup:

-

Recombinant active IKK-2 enzyme.

-

IKK substrate (e.g., a peptide like IKKtide, or a recombinant protein like GST-IκBα).

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).

-

ATP solution.

-

Test compounds (inhibitors) if applicable.

b. Kinase Reaction:

-

In a microplate, add the kinase reaction buffer, IKK-2 enzyme, and the substrate.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

c. Detection of Kinase Activity:

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the product. This can be done in several ways:

-

Radiometric Assay: Use [γ-³²P]ATP and detect the incorporation of the radioactive phosphate into the substrate by autoradiography after SDS-PAGE.

-

Luminescence-based Assay: Use a system like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.

-

Antibody-based Detection: Use a phospho-specific antibody to detect the phosphorylated substrate by ELISA or Western blot.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene under a constitutive promoter (for normalization).

b. Cell Treatment:

-

After 24 hours of transfection, treat the cells with the desired stimulus (e.g., 20 ng/mL TNFα) with or without the test inhibitor for 6-8 hours.

c. Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect on NF-κB transcriptional activity.

Conclusion

IKK-2 is a central kinase that primarily functions through the canonical NF-κB pathway by phosphorylating IκB proteins, leading to their degradation and the subsequent activation of NF-κB. Emerging evidence also points to a broader role for IKK-2 in regulating other cellular processes through the phosphorylation of non-canonical substrates. While the term "this compound" appears to be a misnomer, the distinct signaling pathways of Rac GTPases and Casein Kinase 1 may have indirect crosstalk with the IKK-2/NF-κB axis, representing areas for further investigation. The experimental protocols provided in this guide are fundamental tools for researchers studying IKK-2 signaling and for the development of therapeutics targeting this critical pathway.

References

- 1. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to PF-184, LP-184, and the Rac Signaling Pathway's Impact on Gene Expression

Introduction

An inquiry into "(Rac)-PF-184" reveals a likely conflation of distinct, yet significant, topics in cellular biology and pharmacology. While a singular molecule named "this compound" is not described in the scientific literature, the components of this query point to three critical areas of research: the small molecule inhibitor PF-184 , the anti-cancer agent LP-184 , and the Rac signaling pathway . This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of each of these topics, their mechanisms of action, and their profound impact on gene expression.

Section 1: PF-184 - A Selective IKKβ Inhibitor Modulating NF-κB-Mediated Gene Expression

PF-184 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[2][3][4]

Mechanism of Action

In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), the IKK complex, which includes IKKβ, is activated. Activated IKKβ phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of target genes.

PF-184 exerts its effect by directly inhibiting the kinase activity of IKKβ. This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes. This targeted inhibition of the NF-κB pathway gives PF-184 its anti-inflammatory properties.

Impact on Gene Expression

The primary impact of PF-184 on gene expression is the suppression of NF-κB target genes. These genes are heavily involved in the inflammatory response and include a variety of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of IKKβ by compounds like PF-184 has been shown to attenuate the production of these inflammatory mediators. For instance, studies with IKKβ inhibitors have demonstrated a reduction in the expression of cytokines such as TNF-α and various interleukins.

Quantitative Data on PF-184's Impact

| Gene Target | Effect of IKKβ Inhibition | Quantitative Change (Representative) | Reference |

| TNF-α | Downregulation | Significant reduction in LPS-induced expression | |

| IL-1β | Downregulation | Attenuation of LPS-induced expression | |

| IL-6 | Downregulation | Attenuation of LPS-induced expression | |

| IL-10 | Downregulation | Attenuation of LPS-induced expression |

Experimental Protocols

1. Cell Culture and Treatment for Gene Expression Analysis:

-

Cell Lines: Use appropriate cell lines with an active NF-κB pathway (e.g., HeLa, Jurkat, or macrophage cell lines like RAW 264.7).

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

Stimulation: Induce NF-κB activation using a suitable stimulus, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL).

-

Inhibitor Treatment: Pre-treat cells with PF-184 at various concentrations for a specified time (e.g., 1 hour) before adding the stimulus. Include a vehicle control (e.g., DMSO).

-

Time Course: Harvest cells at different time points after stimulation (e.g., 0, 1, 3, 6, 24 hours) to analyze the temporal dynamics of gene expression.

2. RNA Extraction and Quantitative Real-Time PCR (qPCR):

-

RNA Isolation: Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for NF-κB target genes (e.g., TNF-α, IL-6, IκBα) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

Melting curve analysis to ensure product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway Visualization

Caption: PF-184 inhibits IKKβ, preventing NF-κB activation and target gene transcription.

Section 2: LP-184 - A DNA Alkylating Agent with Biomarker-Driven Efficacy

LP-184 is a novel acylfulvene analog that functions as a DNA alkylating prodrug. Its anti-cancer activity is particularly pronounced in tumors with specific molecular characteristics, making it a promising candidate for precision oncology.

Mechanism of Action

LP-184 is a prodrug that requires bioactivation to exert its cytotoxic effects. This activation is mediated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors compared to normal tissues. Once activated, LP-184 becomes a potent DNA alkylating agent, forming adducts that lead to DNA damage. This damage, if not repaired, triggers cell cycle arrest and apoptosis.

A key aspect of LP-184's mechanism is its synthetic lethality in the context of DNA Damage Repair (DDR) deficiencies. Tumors with mutations in DDR pathway genes (e.g., BRCA1/2, ATM, ATR) are less capable of repairing the DNA damage induced by LP-184, rendering them highly sensitive to the drug.

Impact on Gene Expression

The impact of LP-184 on gene expression is primarily linked to the expression levels of key biomarker genes in untreated tumors, which predict sensitivity to the drug.

-

PTGR1 Expression: There is a strong positive correlation between the expression level of PTGR1 and the in vitro sensitivity of cancer cell lines to LP-184 (measured as IC50 values). Higher PTGR1 expression leads to more efficient bioactivation of LP-184 and thus greater cytotoxicity.

-

DDR Gene Expression: Tumors with lower expression or inactivating mutations in DDR pathway genes show increased sensitivity to LP-184. A gene expression signature that includes genes involved in DDR pathways can be used to predict which tumors are likely to respond to LP-184 treatment.

Quantitative Data on Gene Expression and LP-184 Sensitivity

The following tables summarize the quantitative relationship between gene expression and LP-184 efficacy.

Table 2.1: Correlation of PTGR1 Expression with LP-184 IC50

| Cell Line Panel | Correlation Coefficient (r) | p-value | Reference |

| NCI-60 Solid Tumors | 0.775 | 1.539e-11 | |

| All NCI-60 Lines | 0.882 | < 2.2e-16 |

Table 2.2: Genes Associated with Increased LP-184 Sensitivity

| Gene/Pathway | Role | Impact on LP-184 Sensitivity | Reference |

| PTGR1 | Bioactivation of LP-184 | High expression correlates with increased sensitivity | |

| BRCA1/2 | Homologous Recombination Repair | Deficiency/mutation increases sensitivity | |

| ATM/ATR | DNA Damage Checkpoint | Deficiency/mutation increases sensitivity | |

| ERCC3/4 | Nucleotide Excision Repair | Deficiency/mutation increases sensitivity |

Experimental Protocols

1. 3D Spheroid Drug Sensitivity Assay:

-

Cell Seeding: Seed patient-derived cancer cells or cell lines in a 384-well U-bottom plate in the presence of Matrigel to form spheroids.

-

Drug Treatment: After spheroid formation (typically 72 hours), treat with a serial dilution of LP-184.

-

Viability Measurement: After 72 hours of drug exposure, measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo 3D).

-

Data Analysis: Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

2. Gene Expression Analysis for Biomarker Correlation:

-

Sample Collection: Use a panel of cancer cell lines with known gene expression data (e.g., from CCLE or NCI-60 databases) or patient-derived samples.

-

Gene Expression Profiling: Perform RNA sequencing or use microarray data to obtain the transcriptomic profiles of the untreated cell lines.

-

Correlation Analysis: Correlate the expression levels of specific genes (e.g., PTGR1, DDR genes) with the experimentally determined IC50 values for LP-184 using statistical methods like Pearson correlation.

Mechanism of Action Visualization

Caption: LP-184 is activated by PTGR1 and induces DNA damage, leading to apoptosis in DDR-deficient cells.

Section 3: Rac Signaling Pathway and its Influence on Gene Expression

Rac is a member of the Rho family of small GTPases that act as molecular switches in a wide range of cellular processes, including cytoskeletal dynamics, cell proliferation, and gene expression. The Rac signaling pathway, particularly through its downstream effector p21-activated kinase (PAK), plays a significant role in cancer progression.

Mechanism of Action

Rac cycles between an inactive GDP-bound state and an active GTP-bound state. Activation is triggered by various upstream signals, leading to the exchange of GDP for GTP. In its active state, Rac-GTP can bind to and activate a host of downstream effector proteins, most notably PAK.

Activated PAK, a serine/threonine kinase, can then phosphorylate a multitude of substrates, leading to the activation of several downstream signaling cascades, including the MAPK/ERK and NF-κB pathways. These pathways ultimately converge on the nucleus to regulate the activity of various transcription factors, thereby altering gene expression profiles.

Impact on Gene Expression

The Rac/PAK signaling axis influences the expression of genes involved in:

-

Cell Proliferation and Survival: By activating pathways like MAPK/ERK and NF-κB, Rac/PAK signaling can upregulate the expression of genes that promote cell cycle progression and inhibit apoptosis.

-

Cell Motility and Invasion: The pathway regulates the expression of genes involved in cytoskeletal remodeling and cell adhesion, which are crucial for cancer cell metastasis.

-

Myofibroblast Transition: Rac/PAK signaling can lead to the nuclear translocation of myocardin-related transcription factor (MRTF), which in turn activates the expression of genes like smooth muscle actin (SMA), a key marker of myofibroblast differentiation.

Experimental Protocols

1. Analysis of Transcription Factor Translocation:

-

Cell Culture and Transfection: Culture cells (e.g., fibroblasts) and transfect them with constructs expressing constitutively active (CA) or dominant-negative (DN) mutants of Rac or PAK.

-

Immunofluorescence: After transfection, fix and permeabilize the cells. Stain for the transcription factor of interest (e.g., MRTF, NF-κB p65) and a nuclear marker (e.g., DAPI).

-

Microscopy: Visualize the subcellular localization of the transcription factor using fluorescence microscopy. Quantify the nuclear-to-cytoplasmic ratio of the fluorescence signal to determine the extent of nuclear translocation.

2. Luciferase Reporter Assay for Promoter Activity:

-

Plasmid Co-transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of a target gene (e.g., SMA promoter) and expression vectors for CA-Rac or CA-PAK.

-

Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control.

-

Data Analysis: Compare the promoter activity in cells expressing the active mutants to control cells to determine the impact of the signaling pathway on gene transcription.

Signaling Pathway Visualization

Caption: The Rac/PAK signaling cascade activates multiple downstream pathways to regulate gene expression.

References

- 1. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]

In-Depth Technical Guide to (Rac)-PF-184: A Potent IKK-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-184 is a potent and selective inhibitor of the IκB kinase 2 (IKK-2), also known as IKKβ. With an IC50 of 37 nM, this small molecule demonstrates significant anti-inflammatory properties by targeting a key node in the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and relevant signaling pathway diagrams are included to support further research and development efforts.

Discovery and Chemical Properties

This compound, systematically named 8-(2-(3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl)-5-chloroisonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo-[g]indazole-3-carboxamide, was identified as a potent and selective inhibitor of IKK-2. The "(Rac)" designation indicates that the compound is a racemic mixture.

Chemical Structure

Chemical Name: 8-(2-(3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl)-5-chloroisonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo-[g]indazole-3-carboxamide

Molecular Formula: C₃₂H₃₂ClFN₆O₄

Molecular Weight: 619.09 g/mol

Physicochemical Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₂ClFN₆O₄ | [1][2] |

| Molecular Weight | 619.09 g/mol | [1][2] |

| IC₅₀ (IKK-2) | 37 nM | [3] |

| Oral Bioavailability | 5% | |

| Intravenous Clearance | 59 ml/min/kg | |

| P450 Metabolism | High in human liver microsomes | |

| Dissociation T₁/₂ from rhIKK-2 | 6.7 hours |

Table 1: Chemical and Pharmacokinetic Properties of this compound. This table summarizes key identifiers and parameters of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKK-2. IKK-2 is a critical component of the IKK complex, which also includes IKK-1 (IKKα) and NEMO (IKKγ). This complex plays a central role in the canonical NF-κB signaling pathway.

Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex is activated. Activated IKK-2 then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.

Figure 1: Mechanism of Action of this compound in the NF-κB Signaling Pathway. This diagram illustrates how this compound inhibits IKK-2, preventing the downstream activation of NF-κB and subsequent pro-inflammatory gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on the synthesis of similar complex heterocyclic molecules, a plausible synthetic workflow can be proposed. The synthesis would likely involve a multi-step process, potentially culminating in a coupling reaction between a substituted benzo[g]indazole-3-carboxamide core and a functionalized pyrrolidine moiety. The synthesis of related indazole derivatives often involves the construction of the indazole ring followed by functional group interconversions and amide bond formation.

Figure 2: Proposed General Synthetic Workflow for this compound. This diagram outlines a potential multi-step synthesis strategy for this compound.

IKK-2 Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against IKK-2.

Objective: To quantify the IC₅₀ value of this compound for IKK-2.

Materials:

-

Recombinant human IKK-2 (rhIKK-2)

-

IKK-2 substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a multi-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the IKK-2 enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TNF-α Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit the production of TNF-α in a human cell line.

Objective: To determine the potency of this compound in inhibiting inflammatory cytokine production in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound.

-

Determine the IC₅₀ value.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Objective: To confirm that this compound inhibits the NF-κB signaling pathway.

Materials:

-

HEK293 cells or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

TNF-α or other NF-κB activator

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL).

-

Incubate for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percent inhibition of NF-κB transcriptional activity.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in a rat model of lipopolysaccharide (LPS)-induced airway inflammation.

Model: Lipopolysaccharide (LPS)-induced rat model of neutrophilia.

General Procedure:

-

Rats are administered this compound or a vehicle control, often via intratracheal instillation to assess local effects in the lungs.

-

After a pre-treatment period, the animals are challenged with an intratracheal instillation of LPS to induce an inflammatory response.

-

At a specified time point after LPS challenge (e.g., 4-24 hours), bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.

-

The BAL fluid is analyzed for total and differential inflammatory cell counts (e.g., neutrophils).

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α) in the BAL fluid is measured by ELISA.

-

The efficacy of this compound is determined by its ability to reduce LPS-induced cell infiltration and cytokine production compared to the vehicle-treated group.

Figure 3: Experimental Workflow for In Vivo Evaluation of this compound. This flowchart depicts the key steps in a typical in vivo study to assess the anti-inflammatory efficacy of this compound in a rat model of lung inflammation.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound has low oral bioavailability (5%) and high intravenous clearance (59 ml/min/kg). This profile suggests that while the compound is a potent inhibitor, its systemic exposure after oral administration is limited. The high clearance is attributed to significant metabolism by P450 enzymes in human liver microsomes. The compound exhibits slow dissociation kinetics from recombinant human IKK-2, with a half-life of 6.7 hours, indicating tight binding to its target.

Rodent Pharmacokinetic Study Protocol Outline

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Animals: Male Sprague-Dawley rats or CD-1 mice.

Administration:

-

Intravenous (IV) bolus via the tail vein.

-

Oral (PO) gavage.

General Procedure:

-

Fast animals overnight before dosing.

-

Administer this compound at a defined dose for each route.

-

Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).

-

Process blood to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life, and bioavailability) using appropriate software.

Conclusion

This compound is a potent and selective IKK-2 inhibitor with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its mechanism of action through the inhibition of the NF-κB signaling pathway makes it a valuable tool for research in inflammation and related diseases. While its pharmacokinetic profile presents challenges for systemic oral delivery, its potent local activity suggests potential for alternative routes of administration for treating localized inflammatory conditions. The detailed protocols and information provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related IKK-2 inhibitors.

References

(Rac)-PF-184 and its Target in Cancer Cell Line Studies: An In-depth Technical Guide

Abstract

While direct studies on (Rac)-PF-184 in cancer cell lines are not extensively documented in publicly available literature, its established role as a potent and selective inhibitor of IκB kinase 2 (IKK-2) places it at the center of a critical signaling pathway in oncology.[1][2][3] The IKK-2/NF-κB signaling cascade is a key regulator of cellular processes frequently dysregulated in cancer, including proliferation, survival, inflammation, and resistance to therapy.[4][5] This technical guide provides an in-depth overview of the core principles of IKK-2 signaling in cancer, supported by quantitative data from studies on various IKK-2 inhibitors and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of targeting IKK-2 in cancer. It is important to note that another investigational drug, LP-184 , an acylfulvene alkylating agent, is also under preclinical and clinical development for cancer and should not be confused with PF-184.

The IKK-2/NF-κB Signaling Pathway in Cancer